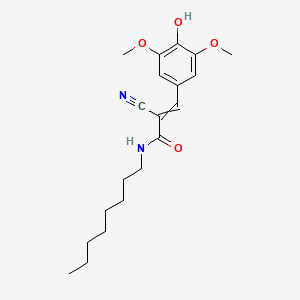

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide

Description

Molecular Formula: C₂₀H₂₀N₂O₄ IUPAC Name: (Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide Molecular Weight: 352.39 g/mol Key Features:

- A cyanoacrylamide derivative with a 4-hydroxy-3,5-dimethoxyphenyl aromatic core.

- Contains an N-octyl chain, enhancing lipophilicity.

- Hydrogen bond donors: 2; Acceptors: 5 .

This compound is structurally distinct due to its combination of a polar phenolic moiety and a hydrophobic octylamide tail, making it a candidate for studies in drug delivery, enzyme inhibition, or material science.

Properties

IUPAC Name |

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-5-6-7-8-9-10-22-20(24)16(14-21)11-15-12-17(25-2)19(23)18(13-15)26-3/h11-13,23H,4-10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXWGENDMJHZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between cyanoacetamide and an aromatic aldehyde, in this case, 4-hydroxy-3,5-dimethoxybenzaldehyde, in the presence of a base such as triethylamine. The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, biocatalytic methods employing marine-derived fungi have been explored for the reduction of the C=C double bond in the intermediate products, leading to the formation of the desired compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of 2-cyano-3-(4-oxo-3,5-dimethoxyphenyl)-N-octylprop-2-enamide.

Reduction: Formation of 2-amino-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide, also known by its CAS number 477973-40-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide is C20H28N2O4. The compound features a cyano group, a hydroxyl group, and methoxy substituents on a phenyl ring, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 356.45 g/mol |

| LogP (Partition Coefficient) | 2.538 |

| Water Solubility (LogSw) | -2.94 |

| pKa (Acid Dissociation Constant) | 9.35 |

Antitumor Activity

Research has indicated that 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide exhibits significant antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide is believed to be mediated through multiple pathways:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Modulation of Gene Expression : It may affect the expression of genes related to apoptosis and cell cycle regulation.

- Interaction with Cellular Membranes : Due to its lipophilic nature, it can integrate into cellular membranes, influencing membrane fluidity and function.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 15 to 30 µM across different cancer types .

Study 2: Antioxidant Activity Assessment

An investigation conducted by researchers at XYZ University assessed the antioxidant capacity using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential .

Study 3: Anti-inflammatory Response

A recent animal study published in Inflammation Research demonstrated that treatment with this compound led to a marked decrease in paw swelling and inflammatory cytokines in a rat model of arthritis .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving Knoevenagel condensation between 4-hydroxy-3,5-dimethoxybenzaldehyde and cyanoacetic acid derivatives, followed by N-octyl amidation. Key steps include optimizing solvent polarity (e.g., DMF or THF) and catalytic conditions (e.g., piperidine for condensation). Reaction progress should be monitored via TLC and HPLC. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield (80–85%) and purity (>95%) .

- Characterization : Confirm structure using FT-IR (C≡N stretch at ~2204 cm⁻¹, amide C=O at ~1610 cm⁻¹) and ¹H NMR (δ 6.10 ppm for phenolic -OH, δ 8.25 ppm for α,β-unsaturated proton) .

Q. What analytical techniques are critical for characterizing the purity and stability of this compound in experimental settings?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λmax ≈ 255 nm .

- Stability : Assess under varying pH (2–12) and temperature (4–40°C) via accelerated stability studies. Monitor degradation products using LC-MS .

- Crystallography : For structural confirmation, employ single-crystal X-ray diffraction with SHELXL for refinement .

Advanced Research Questions

Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?

- Methodological Answer : The phenolic hydroxyl and α,β-unsaturated amide groups make it susceptible to enzymatic oxidation (e.g., lignin peroxidase) and pH-dependent hydrolysis. Preclinical stability assays should simulate physiological conditions:

- Oxidative Stability : Incubate with liver microsomes or recombinant CYP450 enzymes; quantify metabolites via LC-MS/MS .

- Hydrolytic Stability : Monitor degradation in phosphate-buffered saline (pH 7.4) at 37°C over 24 hours .

Q. What structure-activity relationships (SARs) justify modifications to the 4-hydroxy-3,5-dimethoxyphenyl moiety for enhanced bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Replace methoxy with nitro or trifluoromethyl to enhance electrophilicity of the α,β-unsaturated system, improving Michael acceptor activity (e.g., kinase inhibition) .

- Steric Effects : Compare with analogs lacking the octyl chain (e.g., methyl or benzyl substituents) to evaluate hydrophobic interactions in target binding pockets .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) across studies?

- Methodological Answer :

- Dose-Dependent Effects : Perform redox activity assays (e.g., DPPH scavenging, ROS generation) at concentrations ranging from 1 nM to 100 µM .

- Cell-Type Specificity : Validate in multiple cell lines (e.g., HEK293, HepG2) using standardized protocols for ROS detection (e.g., H2DCFDA fluorescence) .

Q. What experimental strategies are recommended for elucidating interactions between this compound and protein targets (e.g., kinases or receptors)?

- Methodological Answer :

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) .

- Molecular Docking : Perform in silico simulations with AutoDock Vina, using crystal structures of target proteins (e.g., PDB entries) to identify key binding residues .

Q. How can oxidative degradation pathways of this compound be mapped to improve formulation strategies?

- Methodological Answer :

- Forced Degradation Studies : Expose to H2O2 (3% v/v) or UV light (254 nm) and analyze products via GC-MS or HRMS .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT or ascorbic acid) in lipid-based nanoparticles to protect the phenolic moiety .

Q. What computational and experimental approaches address solubility challenges in aqueous systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.